molecular formula C18H16Cl3N3O3S B11986884 3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid

Cat. No.: B11986884
M. Wt: 460.8 g/mol
InChI Key: GUJYSZYRFYCFGK-UHFFFAOYSA-N
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Description

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is a complex organic compound characterized by its trichloromethyl and phenylacetyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid typically involves multiple steps. The process begins with the preparation of the trichloromethyl intermediate, followed by the introduction of the phenylacetyl group. The final step involves the formation of the carbamothioyl linkage and the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for optimizing yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can modify the trichloromethyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trichloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions, including temperature and solvent choice, play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acid derivatives, while reduction can produce alcohols or amines.

Scientific Research Applications

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biochemical pathways.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and as a component in specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound may inhibit enzymes by binding to their active sites, thereby blocking their activity. Additionally, it can interfere with cellular pathways, leading to altered cellular functions. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-[({2,2,2-Trichloro-1-[(2,2-dimethylpropionyl)amino]ethyl}carbamothioyl)amino]benzoic acid
  • 3-[({2,2,2-Trichloro-1-[(3-methylbenzoyl)amino]ethyl}carbamothioyl)amino]benzoic acid
  • 3-[({2,2,2-Trichloro-1-[(4-ethylphenoxy)acetyl]amino}ethyl}carbamothioyl)amino]benzoic acid

Uniqueness

3-[({2,2,2-Trichloro-1-[(phenylacetyl)amino]ethyl}carbamothioyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities

Properties

Molecular Formula

C18H16Cl3N3O3S

Molecular Weight

460.8 g/mol

IUPAC Name

3-[[2,2,2-trichloro-1-[(2-phenylacetyl)amino]ethyl]carbamothioylamino]benzoic acid

InChI

InChI=1S/C18H16Cl3N3O3S/c19-18(20,21)16(23-14(25)9-11-5-2-1-3-6-11)24-17(28)22-13-8-4-7-12(10-13)15(26)27/h1-8,10,16H,9H2,(H,23,25)(H,26,27)(H2,22,24,28)

InChI Key

GUJYSZYRFYCFGK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC2=CC=CC(=C2)C(=O)O

Origin of Product

United States

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